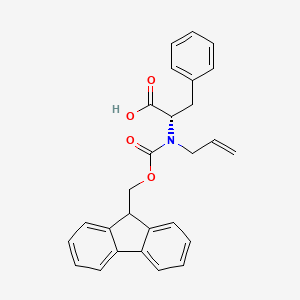
N-Fmoc-N-allyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N-allyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group attached to the nitrogen atom of the phenylalanine residue. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group can be introduced using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of N-Fmoc-N-allyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-N-allyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines for allyl substitution.
Major Products Formed:
Epoxides or alcohols: from oxidation of the allyl group.
Free amines: from Fmoc deprotection.
Substituted allyl derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: N-Fmoc-N-allyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its Fmoc protecting group is stable under acidic conditions, making it suitable for use in SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomaterials. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .
Mecanismo De Acción
The mechanism of action of N-Fmoc-N-allyl-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further peptide bond formation . The allyl group can participate in various chemical reactions, providing versatility in peptide synthesis .
Comparación Con Compuestos Similares
N-Fmoc-L-phenylalanine: Lacks the allyl group, making it less versatile in certain chemical reactions.
N-Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom, which can be used for radiolabeling and imaging studies.
N-Fmoc-2-methoxy-L-phenylalanine: Contains a methoxy group, which can influence the compound’s reactivity and solubility.
Uniqueness: N-Fmoc-N-allyl-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for a wide range of chemical modifications and applications in peptide synthesis, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C27H25NO4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25NO4/c1-2-16-28(25(26(29)30)17-19-10-4-3-5-11-19)27(31)32-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h2-15,24-25H,1,16-18H2,(H,29,30)/t25-/m0/s1 |
Clave InChI |
YXCOMOPHVALDPN-VWLOTQADSA-N |
SMILES isomérico |
C=CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C=CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


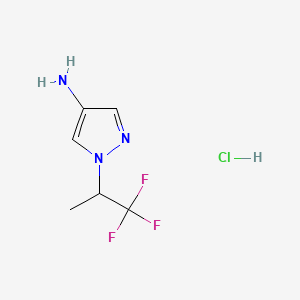
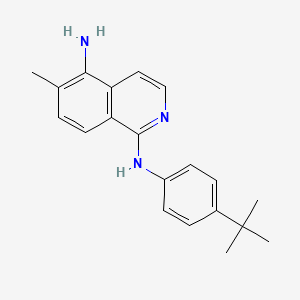
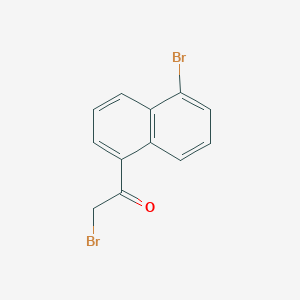

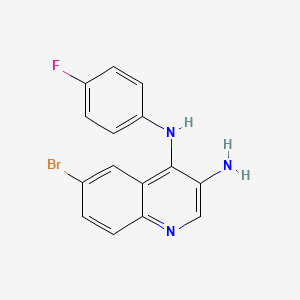
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
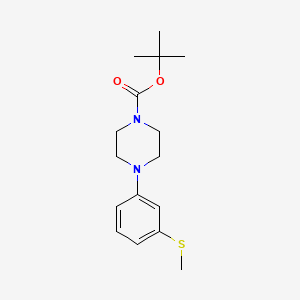
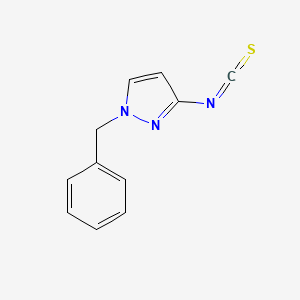
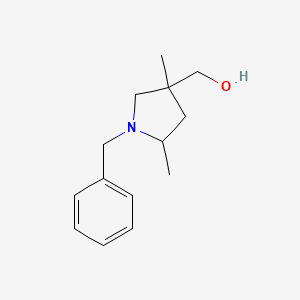
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
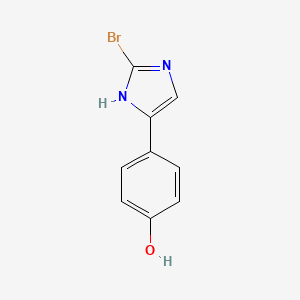
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
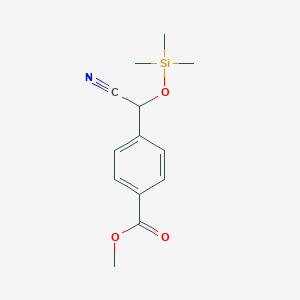
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
